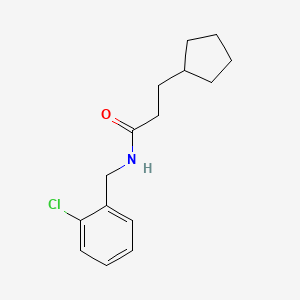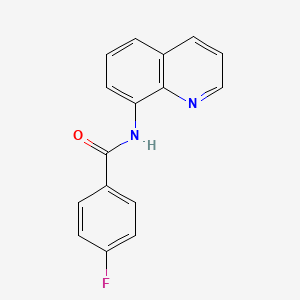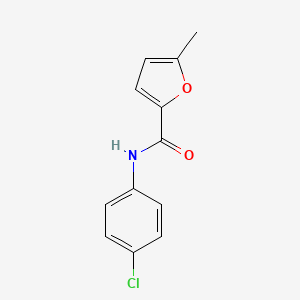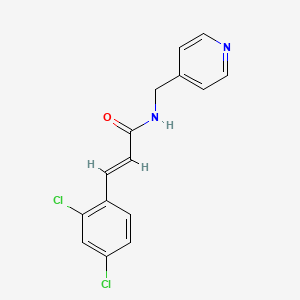
N-(2-chlorobenzyl)-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-cyclopentylpropanamide, also known as CCPA, is a potent and selective agonist for the A1 adenosine receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders.
Mecanismo De Acción
N-(2-chlorobenzyl)-3-cyclopentylpropanamide selectively activates the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the brain, heart, and other organs. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. This mechanism of action is responsible for the neuroprotective and cardioprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of myocardial infarct size, the improvement of cardiac function, the attenuation of neuroinflammation, and the protection of dopaminergic neurons. These effects are mediated by the activation of the A1 adenosine receptor and the downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-3-cyclopentylpropanamide is a useful tool compound for studying the A1 adenosine receptor and its role in various physiological and pathological processes. Its selective activation of the A1 receptor allows for the investigation of specific downstream signaling pathways and the identification of potential therapeutic targets. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For research on N-(2-chlorobenzyl)-3-cyclopentylpropanamide include the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in clinical trials. Additionally, the role of the A1 adenosine receptor in other physiological and pathological processes should be further explored to identify new therapeutic targets.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-3-cyclopentylpropanamide involves several steps, including the reaction of 2-chlorobenzylamine with 3-cyclopentylpropanoyl chloride in the presence of a base to form the intermediate product, which is then treated with hydrochloric acid to obtain the final product. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3-cyclopentylpropanamide has been used as a tool compound to study the A1 adenosine receptor and its role in various physiological and pathological processes. It has been shown to have neuroprotective, cardioprotective, and anti-inflammatory effects in preclinical studies. This compound has also been investigated for its potential therapeutic applications in diseases such as ischemic heart disease, stroke, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-14-8-4-3-7-13(14)11-17-15(18)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUZPTDWPXYZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)

![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)
![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)

![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)

![ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5762516.png)
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)
